(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core, a sulfanyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfanyl Group: The 4-chlorophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Oxazole Ring: This step might involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the oxazole ring, potentially leading to the formation of dihydroquinoline or dihydrooxazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the quinoline core and the oxazole ring suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The structural features of the compound make it a promising scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence, conductivity, or catalytic activity.
Mechanism of Action
The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity. The quinoline core could intercalate with DNA, while the oxazole ring might interact with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Oxazole Derivatives: Compounds like oxazepam, which is used as an anxiolytic medication.
Sulfanyl-Substituted Compounds: Compounds such as sulfoxides and sulfones, which have various applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one lies in its combination of structural features. The presence of the quinoline core, the sulfanyl group, and the oxazole ring in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanyl-7-methylquinolin-3-yl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O2S/c1-16-3-6-18(7-4-16)25-29-24(27(31)32-25)15-20-14-19-8-5-17(2)13-23(19)30-26(20)33-22-11-9-21(28)10-12-22/h3-15H,1-2H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNFIXVPRJAKSH-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(N=C4C=C(C=CC4=C3)C)SC5=CC=C(C=C5)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(N=C4C=C(C=CC4=C3)C)SC5=CC=C(C=C5)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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